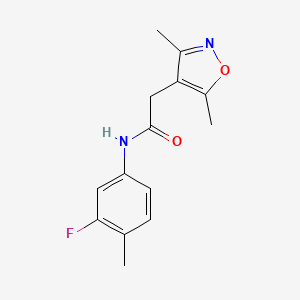![molecular formula C11H10N4O2S2 B7461551 2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)
2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines and activate antioxidant enzymes. It can also inhibit the activity of enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It can also induce cell cycle arrest and apoptosis in cancer cells. Studies have also reported that this compound can improve cognitive function and memory in animal models.
実験室実験の利点と制限
The advantages of using 2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cancer cell proliferation, and its neuroprotective effects. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a therapeutic agent for other diseases such as diabetes, cardiovascular disease, and inflammation. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis method for better yields and purity.
Conclusion:
2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. The synthesis of this compound has been reported using different methods and its mechanism of action is not fully understood. Further studies are needed to explore its potential applications and to optimize its synthesis method for better yields and purity.
合成法
The synthesis of 2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide has been reported using different methods. One of the most common methods involves the reaction of 2-aminobenzamide with 2-(1,3,4-thiadiazol-2-ylsulfanyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and the product is purified using column chromatography.
科学的研究の応用
2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide has been studied for its potential applications in various fields of scientific research. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[[2-(1,3,4-thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S2/c12-10(17)7-3-1-2-4-8(7)14-9(16)5-18-11-15-13-6-19-11/h1-4,6H,5H2,(H2,12,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKWIIFAYMBJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)
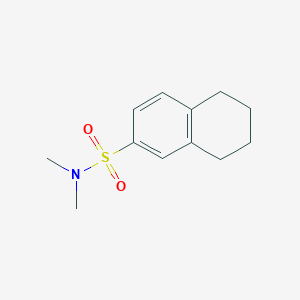
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)

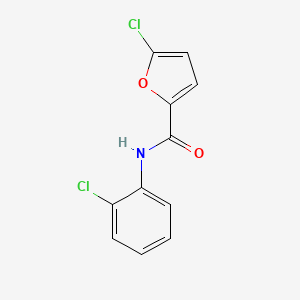
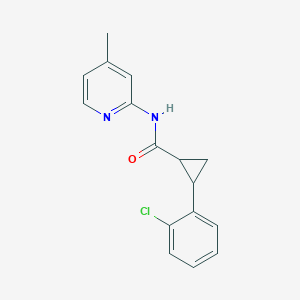
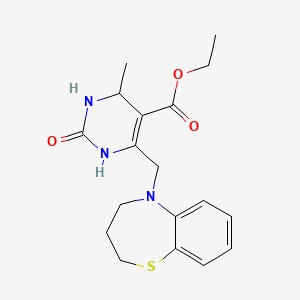
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)

